Acanthopanaxoside B
Overview
Description
Mechanism of Action
Target of Action
Acanthopanaxoside B is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that many acanthopanax species exhibit multiple biological effects against oxidative stress, inflammation, cancer, and obesity . It is plausible that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
These could potentially include pathways related to oxidative stress, inflammation, cancer, and obesity .
Result of Action
Given the known biological effects of acanthopanax species, it is likely that this compound may have potential anti-oxidative, anti-inflammatory, anti-cancer, and anti-obesity effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Acanthopanaxoside B are not fully understood yet. As a triterpenoid saponin, it is known to interact with various biomolecules. Triterpenoid saponins are known to interact with cell membranes and can form complexes with cholesterol, which may influence their biological activities
Molecular Mechanism
As a triterpenoid saponin, it is likely to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Acanthopanaxoside B is typically isolated from the leaves of Acanthopanax senticosus through a series of extraction and purification processes . The leaves are first dried and powdered, followed by extraction with solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate and purify this compound . Industrial production methods involve large-scale extraction and purification processes to obtain high-purity this compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Acanthopanaxoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, hydrolysis of this compound can be achieved using acidic or basic conditions, leading to the formation of aglycone and sugar moieties . Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives . Glycosylation reactions involve the addition of sugar moieties to the aglycone, forming glycosides .
Scientific Research Applications
Acanthopanaxoside B has been extensively studied for its potential therapeutic applications in various fields . In chemistry, it is used as a reference compound for the identification and quantification of triterpenoid saponins in plant extracts . In biology, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs . In medicine, it is being investigated for its hepatoprotective effects and its ability to modulate the immune system . Additionally, this compound has applications in the food industry as a natural antioxidant and preservative .
Comparison with Similar Compounds
Acanthopanaxoside B is structurally similar to other triterpenoid saponins, such as acanthopanaxoside A and acanthopanaxoside C . it is unique in its specific glycosylation pattern and the presence of certain functional groups . Compared to other triterpenoid saponins, this compound has been shown to exhibit stronger anti-inflammatory and hepatoprotective activities . Similar compounds include eleutheroside E, syringin, and chiisanoside, which are also isolated from Acanthopanax senticosus and exhibit various pharmacological activities .
Biological Activity
Acanthopanaxoside B is a bioactive compound derived from various species of the Acanthopanax genus, particularly Acanthopanax senticosus. This compound has garnered attention in scientific research due to its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
1. Overview of this compound
This compound is categorized as a glycoside and is one of the key active constituents found in Acanthopanax senticosus. This compound has been studied for its potential therapeutic applications in various medical conditions, including inflammation, neurological disorders, and cardiovascular diseases.
2.1 Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. For example:
- Study Findings :
- This compound reduced NO production in RAW264.7 cells stimulated with LPS, indicating its potential as an anti-inflammatory agent.
- The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was significantly downregulated upon treatment with this compound.
Concentration (µg/mL) | NO Production (µM) | iNOS Expression | COX-2 Expression |
---|---|---|---|
Control | 15 | High | High |
10 | 10 | Moderate | Moderate |
20 | 5 | Low | Low |
40 | 1 | Very Low | Very Low |
2.2 Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of brain injury and neurodegeneration. In animal studies:
- Case Study :
- Mice subjected to radiation exposure exhibited improved neurological function when treated with this compound, which enhanced nerve cell adhesion and locomotion.
- The compound was found to regulate signaling pathways such as PI3K/Akt and HIF-1, contributing to its neuroprotective effects.
2.3 Cardioprotective Effects
The cardioprotective properties of this compound have also been investigated:
- Study Findings :
- In isolated rabbit atrial myocytes, this compound inhibited late sodium currents, which are implicated in atrial fibrillation.
- The compound demonstrated a dose-dependent reduction in calcium overload in cardiac cells, suggesting its potential role in managing cardiac arrhythmias.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : By downregulating iNOS and COX-2 expression, this compound reduces inflammatory responses.
- Neuroprotective Signaling : It modulates critical signaling pathways involved in neuronal survival and function.
- Electrophysiological Modulation : The compound affects ion channel activity, which is crucial for maintaining cardiac rhythm.
4. Conclusion
This compound exhibits a wide range of biological activities that make it a candidate for therapeutic applications in inflammation, neuroprotection, and cardioprotection. Continued research is essential to fully elucidate its mechanisms of action and potential clinical applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPVHPLEGGWHZ-DIUPZIBKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H98O27 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1263.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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